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Trial Rationale and Objective

The SERENA-6 trial addresses a critical challenge in managing hormone receptor-positive, HER2-

negative advanced breast cancer: acquired resistance to first-line endocrine therapy [1].

A key driver of this resistance is the emergence of mutations in the ESR1 gene, which encodes the estrogen

receptor. These mutations develop in approximately 30-40% of patients receiving an aromatase inhibitor plus

a CDK4/6 inhibitor and are associated with poor outcomes [2] [3]. SERENA-6 investigated a paradigm of

proactive intervention by using circulating tumor DNA analysis to detect ESR1 mutations before

radiographic disease progression occurs [4]. The primary objective was to determine if switching the

endocrine therapy to camizestrant, while continuing the same CDK4/6 inhibitor, could prolong progression-

free survival compared to continuing with the original aromatase inhibitor [1].

Trial Design and Methodology

SERENA-6 is a global, double-blind, randomized, placebo-controlled Phase III trial [5]. Its innovative,

two-step ctDNA-guided design is outlined in the workflow below.
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SERENA-6 Trial Workflow

Patients on 1L AI + CDK4/6i
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(n=158)

Assessment of Primary
and Secondary Endpoints
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Key Eligibility Criteria

Patient Population: Adults with histologically confirmed, locally advanced or metastatic HR-positive,
HER2-negative breast cancer [5] [6].
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Prior Therapy: Must have been receiving first-line treatment with an aromatase inhibitor and a
CDK4/6 inhibitor for at least 6 months with no evidence of radiographic disease progression [4] [6].
Mutation Status: Detection of an emergent ESR1 mutation in ctDNA during screening, without

clinical progression [1].

Interventions and Endpoints

Experimental Arm: Switch from aromatase inhibitor to oral camizestrant 75 mg once daily, while
continuing the same CDK4/6 inhibitor [6].

Control Arm: Continue with the original aromatase inhibitor and CDK4/6 inhibitor regimen [1].
Primary Endpoint: Investigator-assessed Progression-Free Survival [1] [5].

Key Secondary Endpoints: Overall survival, time to second progression, chemotherapy-free
survival, patient-reported outcomes, and safety [1] [2].

Efficacy and Safety Results

Positive results from a planned interim analysis were presented at the 2025 American Society of Clinical

Oncology Annual Meeting.

Primary Efficacy Endpoint: Progression-Free Survival [2]

Treatment Arm
Median PFS

(Months)
Hazard Ratio

(HR)
95% CI p-value

Camizestrant + CDK4/6 inhibitor
(n=155)

16.0 0.44 0.31–
0.60

p <
0.00001

Aromatase Inhibitor + CDK4/6
inhibitor (n=155)

9.2

The camizestrant combination reduced the risk of disease progression or death by 56%. The PFS benefit

was consistent across all three CDK4/6 inhibitors and various patient subgroups [2].

Patient-Reported Outcomes (PROs) [7] [6] PROs were a pre-specified secondary endpoint, assessed using

EORTC QLQ-C30 and QLQ-BR23 questionnaires.
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Domain
Median Time to Deterioration

(Months)
Hazard Ratio

(HR)
95% CI

Global Health
Status/QoL

23.0 vs 6.4 0.53 0.33–

0.82

Pain 16.6 vs 6.5 0.57 0.37–

0.86

Physical Functioning 23.0 vs 15.7 0.74 0.44–

1.24

Emotional Functioning Not Reached 0.51 0.29–

0.87

PRO data showed that switching to camizestrant significantly delayed the deterioration of global health

status and key cancer-related symptoms, supporting the clinical benefit of early intervention [2] [7].

Safety Profile [2]

The safety profile was consistent with the known profiles of each drug. The most common Grade ≥3
adverse events were hematological, typical of CDK4/6 inhibitors.

A unique, low-grade adverse event of photopsia was associated with camizestrant. This was
described as brief, reversible flashes of light in peripheral vision, did not impact daily activities or

visual acuity, and led to very low discontinuation rates [2] [4].

Experimental Protocol: ctDNA Monitoring

The trial's innovative methodology for detecting molecular resistance is a key component for researchers to

consider.

Assay Principle: The trial used a circulating tumor DNA-guided approach to detect the
emergence of ESR1 mutations in plasma [2] [5]. This "liquid biopsy" technique provides a non-

invasive method for monitoring molecular progression.
Sample Collection: Blood samples for ctDNA analysis were collected serially, typically aligned with

routine radiographic tumor assessment visits [4] [3].
Testing Frequency: In the trial, ctDNA was monitored approximately every 2 to 3 months while

patients were on first-line therapy [3]. This frequency was practical and effective for identifying
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emerging mutations in a timely manner.

Actionable Threshold: Upon detection of one or more ESR1 mutations in the absence of
radiographic progression, a patient became eligible for randomization [1] [3]. The benefit of

camizestrant was observed across all ESR1 mutation types [3].

Key Insights and Future Directions

The SERENA-6 trial successfully establishes a new paradigm in breast cancer management. It

demonstrates that proactive monitoring for resistance mutations and early therapeutic intervention before

clinical progression can significantly improve patient outcomes [4] [3].

Based on these results, camizestrant in combination with a CDK4/6 inhibitor has been granted

Breakthrough Therapy Designation by the US FDA for this indication [2]. The trial will continue to assess

key secondary endpoints, including overall survival. Future research may explore applying this "switch"

paradigm to other emergent resistance mechanisms, such as PIK3CA mutations [3].
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trial-design-phase-iii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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